
(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) is a glucuronide conjugate of enterolactone, a lignan metabolite derived from plant-based foods. Enterolactone is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The glucuronide conjugate is formed in the body through the process of glucuronidation, which enhances the solubility and excretion of enterolactone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac-Enterolactone)-O-glucuronide typically involves the glucuronidation of racemic enterolactone. This process can be achieved using glucuronosyltransferase enzymes or chemical methods. The reaction conditions often include the use of activated glucuronic acid derivatives, such as UDP-glucuronic acid, in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of (rac-Enterolactone)-O-glucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide conjugate in large quantities.
Chemical Reactions Analysis
Types of Reactions
(rac-Enterolactone)-O-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, enterolactone.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, leading to the formation of different conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Enterolactone.
Substitution: Various glucuronide conjugates with different functional groups.
Scientific Research Applications
(rac-Enterolactone)-O-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of enterolactone metabolites in biological samples.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at promoting health and preventing diseases.
Mechanism of Action
The mechanism of action of (rac-Enterolactone)-O-glucuronide involves its interaction with various molecular targets and pathways. Upon ingestion, the compound is metabolized to enterolactone, which exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Properties: Modulating cell signaling pathways, inducing apoptosis, and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Enterodiol: Another lignan metabolite with similar health benefits.
Secoisolariciresinol Diglucoside: A precursor to enterolactone and enterodiol, found in flaxseeds.
Matairesinol: A lignan that is metabolized to enterolactone in the body.
Uniqueness
(rac-Enterolactone)-O-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and excretion. This modification also influences its bioavailability and biological activity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
768385-57-5 |
|---|---|
Molecular Formula |
C₂₄H₂₆O₁₀ |
Molecular Weight |
474.46 |
Synonyms |
3-[[Tetrahydro-4-[(3-hydroxyphenyl)methyl]-2-oxo-3-furanyl]methyl]phenyl-β-D-glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-((4-(3-hydroxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


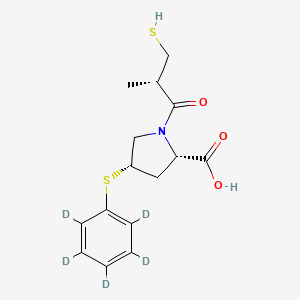
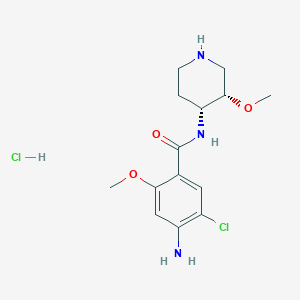
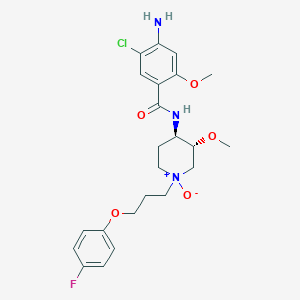

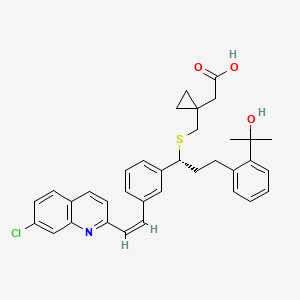
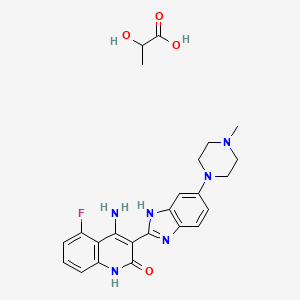


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
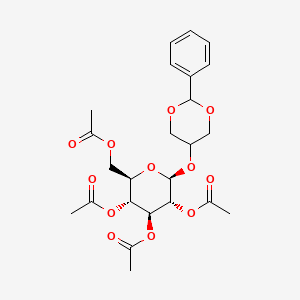
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)
